![molecular formula C22H22N6O3 B2559071 2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1235047-90-1](/img/structure/B2559071.png)
2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d]isoxazole could be formed through a cyclization reaction , and the 1,2,4-oxadiazole could be introduced through a condensation reaction .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzo[d]isoxazole and 1,2,4-oxadiazole rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, and the aromatic rings could contribute to its stability .Scientific Research Applications
Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) synthesized compounds similar to the one , showing variable and modest antimicrobial activity against investigated bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).
Anticancer Agents
- Abu‐Hashem and Aly (2017) reported on the synthesis of novel compounds, including benzo[d] [1,3,6] oxadiazepine derivatives, displaying cytotoxic activity and potential as anticancer agents (Abu‐Hashem & Aly, 2017).
Anti-HIV Activity
- Al-Masoudi et al. (2007) synthesized new derivatives with potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Tuberculosis Treatment
- Reddy et al. (2014) designed molecules related to the compound for Mycobacterium tuberculosis DNA GyrB inhibition, showing promise in antitubercular activity (Reddy et al., 2014).
Novel Polyfunctional Pyridines
- Latif, Rady, and Döupp (2003) conducted studies on ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel polyfunctional pyridines, which are structurally related to the compound (Latif, Rady, & Döupp, 2003).
Antiviral Activity
- Attaby et al. (2006) synthesized derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone with potential antiviral activity against HSV1 and HAV-MBB (Attaby, Elghandour, Ali, & Ibrahem, 2006).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-2-20-24-22(26-31-20)15-7-8-19(23-14-15)27-9-11-28(12-10-27)21(29)13-17-16-5-3-4-6-18(16)30-25-17/h3-8,14H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHPIDQPHYULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone |
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